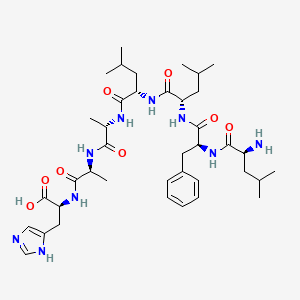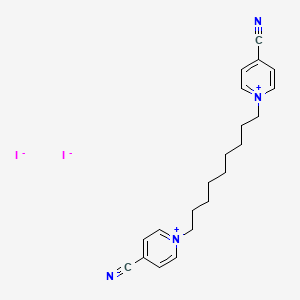
1,1'-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of two 4-cyanopyridin-1-ium groups linked by a nonane-1,9-diyl chain and counterbalanced by two iodide ions
Vorbereitungsmethoden
The synthesis of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide typically involves the reaction of 4-cyanopyridine with 1,9-diiodononane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
4-cyanopyridine+1,9-diiodononane→1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other anions such as chloride, bromide, or nitrate under appropriate conditions.
Reduction Reactions: The 4-cyanopyridin-1-ium groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may be used in studies involving ion channels and receptors due to its structural similarity to certain biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide involves its interaction with molecular targets such as ion channels or receptors. The compound’s pyridinium groups can interact with negatively charged sites on proteins or other biomolecules, potentially modulating their activity. The nonane-1,9-diyl chain provides a flexible linker that allows the compound to adopt various conformations, facilitating its binding to different targets.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide can be compared with other similar compounds, such as:
1,1’-(Hexane-1,6-diyl)bis(4-cyanopyridin-1-ium) diiodide: This compound has a shorter linker chain, which may affect its binding properties and reactivity.
1,1’-(Propane-1,3-diyl)bis(4-cyanopyridin-1-ium) diiodide: With an even shorter linker, this compound may have different steric and electronic properties compared to the nonane derivative.
1,1’-(Decane-1,10-diyl)bis(4-cyanopyridin-1-ium) diiodide: This compound has a longer linker chain, which may influence its flexibility and ability to interact with molecular targets.
The uniqueness of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide lies in its specific linker length, which provides a balance between flexibility and rigidity, potentially enhancing its binding affinity and selectivity for certain targets.
Eigenschaften
CAS-Nummer |
185618-74-0 |
|---|---|
Molekularformel |
C21H26I2N4 |
Molekulargewicht |
588.3 g/mol |
IUPAC-Name |
1-[9-(4-cyanopyridin-1-ium-1-yl)nonyl]pyridin-1-ium-4-carbonitrile;diiodide |
InChI |
InChI=1S/C21H26N4.2HI/c22-18-20-8-14-24(15-9-20)12-6-4-2-1-3-5-7-13-25-16-10-21(19-23)11-17-25;;/h8-11,14-17H,1-7,12-13H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XVBXQIJWVASCJI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C[N+](=CC=C1C#N)CCCCCCCCC[N+]2=CC=C(C=C2)C#N.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

methyl}phosphonate](/img/structure/B12579215.png)

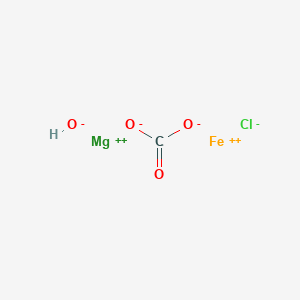
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
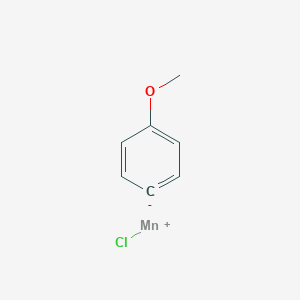
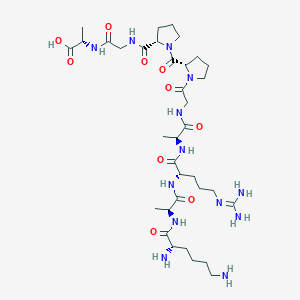
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
